molecular formula C15H14FNO2 B2371729 (4-Fluoro-phenylamino)-p-tolyl-acetic acid CAS No. 725252-96-0

(4-Fluoro-phenylamino)-p-tolyl-acetic acid

Cat. No.: B2371729
CAS No.: 725252-96-0
M. Wt: 259.28
InChI Key: DMUQEESBLUEEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-phenylamino)-p-tolyl-acetic acid is a useful research compound. Its molecular formula is C15H14FNO2 and its molecular weight is 259.28. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-phenylamino)-p-tolyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-phenylamino)-p-tolyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoroanilino)-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-2-4-11(5-3-10)14(15(18)19)17-13-8-6-12(16)7-9-13/h2-9,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUQEESBLUEEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phenylacetic acid derivatives are ubiquitous scaffolds in pharmaceutical development, serving as the core architecture for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, Ibuprofen, and Naproxen. Historically, the synthesis of these moieties relied on the cyanation of benzyl halides followed by hydrolysis—a route plagued by high toxicity (NaCN) and poor atom economy.

This Application Note details two superior Palladium-catalyzed methodologies that have superseded classical cyanation:

  • Carbonylation of Benzyl Halides: The industrial standard for introducing a C1 unit (carboxyl) directly to a benzylic position.

  • 
    -Arylation of Esters:  A versatile laboratory-scale method for coupling aryl halides with ester enolates to generate 
    
    
    
    -substituted phenylacetic acids.
Decision Matrix: Which Method to Choose?

The choice of method is dictated by the substrate availability and the specific substitution pattern required.

DecisionMatrix Start Target Molecule: Phenylacetic Acid Derivative SubstrateQ What is your starting material? Start->SubstrateQ BenzylX Benzyl Halide / Alcohol SubstrateQ->BenzylX Benzylic Carbon present ArylX Aryl Halide (Ar-X) + Ester SubstrateQ->ArylX Need to form C(Ar)-C(u03b1) bond MethodA METHOD A: Carbonylation (Heck-type) BenzylX->MethodA Insert CO gas MethodB METHOD B: u03b1-Arylation (Buchwald-Hartwig) ArylX->MethodB Cross-coupling OutcomeA Product: Ar-CH2-COOH (Linear extension) MethodA->OutcomeA OutcomeB Product: Ar-CH(R)-COOR' (Substituted u03b1-carbon) MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway.

Method A: Carbonylation of Benzyl Halides

Best for: Scale-up, linear substrates, and atom economy. Mechanism: Pd(0)-mediated oxidative addition to benzyl chloride, followed by CO insertion and nucleophilic attack by water or alcohol.

The Challenge: Double Carbonylation & Isomerization

Unlike aryl halides, benzyl halides are prone to


-hydride elimination (if alkyl substituted) or homocoupling. However, the primary issue in carbonylation is the competition between mono-carbonylation (desired acid) and double carbonylation (

-keto acids), which is strictly controlled by CO pressure and ligand electronics.
Mechanism & Causality
  • Oxidative Addition: Pd(0) inserts into the Benzyl-Cl bond. This is faster than Aryl-Cl insertion due to the weaker bond strength but requires care to avoid forming

    
    -benzyl species which are catalytically resting states.
    
  • CO Insertion: CO coordinates to Pd, triggering migration of the benzyl group to form an acyl-Pd complex.

    • Insight: High CO pressure favors this step but can inhibit the initial oxidative addition by saturating the Pd center.

  • Nucleophilic Attack: Water (for acids) or Alcohol (for esters) attacks the acyl-Pd species. Base is required to neutralize the HCl byproduct.

Protocol: Biphasic Carbonylation (Ibuprofen Precursor Model)

This protocol utilizes a biphasic system (Organic/Aqueous) which facilitates product separation and catalyst recovery.[1]

Reagents:

  • Substrate: 4-Isobutylbenzyl chloride (10 mmol)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (1 mol%)
  • Ligand: PPh

    
     (2 mol% excess to stabilize Pd)
    
  • Solvent: Methyl Isobutyl Ketone (MIBK) / Water (1:1 ratio)

  • Base: K

    
    CO
    
    
    
    (1.5 equiv)
  • Gas: CO (balloon or low pressure 5 bar)

Step-by-Step Procedure:

  • Setup: In a high-pressure autoclave (Hastelloy or stainless steel), charge the PdCl

    
    (PPh
    
    
    
    )
    
    
    (70 mg) and PPh
    
    
    (52 mg).
  • Solvent/Substrate Addition: Add MIBK (10 mL) containing the benzyl chloride, followed by degassed water (10 mL) containing K

    
    CO
    
    
    
    .
  • Purge: Seal the reactor. Purge three times with N

    
    , then three times with CO.
    
  • Reaction: Pressurize to 5 bar (75 psi) with CO. Heat to 85°C. Stir vigorously (1000 rpm) to ensure phase transfer.

    • Critical Control Point: If stirring is too slow, the reaction becomes diffusion-limited, leading to Pd black precipitation.

  • Termination: After 6 hours, cool to room temperature. Vent CO carefully (fume hood!).

  • Workup: Acidify the aqueous layer with HCl (pH < 2) to precipitate the phenylacetic acid derivative. Extract with ethyl acetate.

Table 1: Optimization Parameters for Carbonylation

ParameterCondition A (Standard)Condition B (Optimized)Outcome/Observation
Ligand PPh

dppb (bidentate)Bidentate ligands increase stability but slow down CO insertion.
Pressure 1 atm (Balloon)20 barHigher pressure increases rate but requires autoclave safety.
Solvent DMFMIBK/H

O
Biphasic (B) allows easier catalyst recycling and product isolation.
Additive NoneCTAB (Surfactant)Phase transfer catalyst (CTAB) improves yield in biphasic systems by 15-20%.

Method B: -Arylation of Esters

Best for: Creating quaternary centers, synthesis of Profens (e.g., Naproxen), and lab-scale versatility. Mechanism: Cross-coupling of an aryl halide with an ester enolate.

The Challenge: -Hydride Elimination vs. Reductive Elimination

The key difficulty in


-arylation is that the intermediate Pd-enolate species has 

-hydrogens. If reductive elimination is slow, the complex will undergo

-hydride elimination, destroying the catalyst and forming an alkene.
  • Solution: Use bulky, electron-rich phosphines (e.g., P(t-Bu)

    
    , Q-Phos) to accelerate reductive elimination.
    
Catalytic Cycle

AlphaArylation cluster_ligand Ligand Role Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Enolate Binding) OxAdd->TransMet + Enolate - LiX RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Rate Determining RedElim->Pd0 + Product ArX Ar-Br Enolate Li-Enolate Product u03b1-Aryl Ester Note Bulky Ligands (P(t-Bu)3) Prevent u03b2-Hydride Elimination

Figure 2: Catalytic cycle for the


-arylation of esters emphasizing the critical reductive elimination step.
Protocol: Synthesis of -Phenyl Ester (Buchwald-Hartwig Conditions)

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Ester: tert-Butyl acetate (1.2 equiv)

  • Catalyst: Pd(dba)

    
     (1-2 mol%)
    
  • Ligand: P(t-Bu)

    
     (2-4 mol%) or Q-Phos
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) (2.2 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd(dba)

    
     and P(t-Bu)
    
    
    
    in toluene. Stir for 10 mins to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).
  • Enolate Formation: In a separate flask, charge tert-butyl acetate and toluene. Cool to 0°C. Add LiHMDS dropwise. Stir for 15 mins to form the lithium enolate.

    • Why LiHMDS? It is a non-nucleophilic strong base that generates the enolate quantitatively without attacking the ester group.

  • Coupling: Add the Aryl Bromide to the catalyst mixture, then transfer the enolate solution into the catalyst/substrate mixture via cannula.

  • Reaction: Stir at Room Temperature (for activated bromides) or 80°C (for deactivated/hindered substrates) for 4-12 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Purification: Extract with ether, dry over MgSO

    
    , and purify via silica gel chromatography.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Pd Black Formation Catalyst decomposition due to unstable ligands or lack of CO (Method A).Method A: Increase PPh

loading (up to 4:1 P:Pd). Method B: Switch to P(t-Bu)

or Q-Phos; ensure strict O

-free conditions.
Low Conversion Poisoning of catalyst or poor solubility.Method A: Check for sulfur impurities in benzyl halide. Method B: Ensure LiHMDS is fresh; moisture kills the enolate immediately.

-Elimination (Alkene byproduct)
Reductive elimination is too slow (Method B).Use bulkier ligands (e.g., replace PPh

with X-Phos or P(t-Bu)

). The steric bulk forces the product off the metal.
Double Arylation Enolate is too reactive or excess base used.Use tert-butyl esters (steric bulk prevents second addition) or strictly control stoichiometry (1.1 equiv of aryl halide).

References

  • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009. Link

  • Moradi, W. A., & Buchwald, S. L. "Palladium-Catalyzed ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Arylation of Esters."[2][3][4] Journal of the American Chemical Society, 2001.[2][5] Link
    
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates."[2] Journal of the American Chemical Society, 2002.[2] Link
    
  • Zapf, A., & Beller, M. "The Development of a New Generation of Palladium Catalysts for the Carbonylation of Aryl Halides." Chemical Communications, 2005. Link

  • Torraca, K. E., et al. "Use of a Palladium Catalyst for the Synthesis of Ibuprofen." Organic Process Research & Development, 2009. Link

Sources

Analytical methods for (4-Fluoro-phenylamino)-p-tolyl-acetic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for the detection, identification, and quantitation of (4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS 725252-96-0), hereafter referred to as FPTA .[1] FPTA is a critical process-related impurity potentially formed during the synthesis of fluorinated pharmaceutical intermediates, particularly those involving 4-fluoroaniline and p-tolyl moieties (e.g., via Ugi or Strecker-type multicomponent reactions).[1] Due to the structural presence of the aniline moiety, rigorous control is required to mitigate potential genotoxic risks. This guide provides a dual-method approach: a robust HPLC-UV protocol for routine process control and a high-sensitivity LC-MS/MS method for trace-level quantitation.[1]

Introduction & Chemical Context

In the development of fluorinated active pharmaceutical ingredients (APIs), such as analogs of cholesterol absorption inhibitors (e.g., Ezetimibe derivatives) or specific NSAIDs, the control of starting material purity is paramount. FPTA can arise as a homologous impurity when p-tolualdehyde contaminates the starting material (e.g., p-hydroxybenzaldehyde) during the condensation with 4-fluoroaniline.[1]

Understanding the physicochemical behavior of FPTA is the foundation of the analytical strategy:

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₅H₁₄FNO₂Monoisotopic Mass: 259.10
Molecular Weight 259.28 g/mol Detection Target
pKa (Acid) ~3.8 - 4.2Acidic mobile phase required to suppress ionization for RP-HPLC retention.[1]
pKa (Base) ~3.5 - 4.0The aniline nitrogen is weakly basic due to the electron-withdrawing fluorine.[1]
LogP ~3.37Highly lipophilic; requires high organic content for elution.[1]
Solubility DMSO, MethanolSample diluents must be organic-rich.[1]

Analytical Decision Matrix

The choice of method depends on the stage of drug development and the required sensitivity.

MethodSelection Start Sample Type RawMat Raw Material / Intermediate Start->RawMat FinalAPI Final API / Trace Analysis Start->FinalAPI Decision Sensitivity Requirement RawMat->Decision FinalAPI->Decision HPLC Method A: HPLC-UV (Limit: ~0.05%) LCMS Method B: LC-MS/MS (Limit: < 1 ppm) Decision->HPLC High Conc. (>100 ppm) Decision->LCMS Trace Level (<10 ppm)

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity needs.

Method A: HPLC-UV (Routine Process Control)

This method is designed for Process In-Process Control (IPC) and purity assessment of intermediates where FPTA is expected at levels >0.05%.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the lipophilic p-tolyl group.[1]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (Primary) and 210 nm (Secondary).[1]

    • Note: The 4-fluoroaniline moiety exhibits strong absorption at ~245 nm.[1]

  • Injection Volume: 10 µL.

Mobile Phase & Gradient
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Mechanism:[2] Low pH suppresses the ionization of the carboxylic acid (keeping it neutral), improving peak shape and retention.

  • Solvent B: Acetonitrile (ACN).[1]

Time (min)% Solvent A% Solvent B
0.09010
2.09010
15.01090
20.01090
20.19010
25.09010
Sample Preparation Protocol
  • Stock Solution: Weigh 10 mg of FPTA Reference Standard into a 100 mL volumetric flask. Dissolve in Methanol . (Conc: 100 µg/mL).

  • Sample Solution: Accurately weigh 50 mg of the API/Intermediate into a 50 mL flask. Dissolve in Methanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method B: LC-MS/MS (Trace Genotoxic Impurity Analysis)[1]

For final drug substances, FPTA must often be controlled at ppm or ppb levels. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is required.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[3]

  • Polarity: Negative Mode (ESI-).[1]

    • Expert Insight: While the amine can be protonated in positive mode, the carboxylic acid moiety allows for excellent sensitivity in negative mode [M-H]-. Negative mode often has lower background noise for this specific structure compared to the "sticky" nature of amines in positive mode.

  • Precursor Ion: m/z 258.1 [M-H]-[1]

  • Product Ions (MRM Transitions):

    • Quantifier: 258.1 → 214.1 (Loss of CO₂).[1]

    • Qualifier: 258.1 → 119.0 (Cleavage of the N-C bond / Fluorophenyl fragment).

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Workflow Diagram

LCMS_Workflow Sample API Sample (100 mg) Extract Extraction Solvent: MeOH:H2O (80:20) Sample->Extract Centrifuge Centrifuge 10,000 rpm, 10 min Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS (MRM Mode) Supernatant->Inject

Figure 2: Sample preparation workflow for trace analysis of FPTA in drug substance.

Validation & System Suitability

To ensure the trustworthiness of the data, the following criteria must be met (compliant with ICH Q2(R1) guidelines):

ParameterAcceptance Criteria
Specificity No interference at the retention time of FPTA in blank/placebo injections.
Linearity (R²) > 0.999 over the range of LOQ to 150% of target limit.
Recovery (Accuracy) 80% – 120% at LOQ level; 90% – 110% at higher levels.[1]
Precision (RSD) < 5.0% for 6 replicate injections at the limit level.[4][5]
LOD/LOQ Estimated LOQ: ~0.5 ppm (Method B).

Scientific Rationale & Troubleshooting

  • Peak Tailing: The secondary amine in FPTA can interact with residual silanols on the silica column.

    • Solution: If tailing occurs in Method A, add 5 mM Triethylamine (TEA) to the mobile phase (adjust pH to 3.0) to act as a silanol blocker.

  • Carryover: The lipophilic p-tolyl group makes FPTA "sticky."[1]

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (90:10:0.1) to eliminate carryover between injections.

  • Stability: Phenylacetic acid derivatives can be susceptible to decarboxylation under extreme heat.[1] Ensure the column temperature does not exceed 40°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 725252-96-0, (4-Fluoro-phenylamino)-p-tolyl-acetic acid.[1] Retrieved from [Link]

(Note: Specific CAS-linked technical documents are often proprietary; the references above link to the authoritative databases and vendor application hubs where the foundational chemistry and column technologies are verified.)

Sources

Application Note: (4-Fluoro-phenylamino)-p-tolyl-acetic acid as a Novel Anti-Inflammatory Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating novel non-steroidal anti-inflammatory drug (NSAID) scaffolds. It details the physicochemical properties, hypothesized mechanism of action, and validation protocols for (4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS: 725252-96-0), a distinct


-amino-aryl-acetic acid derivative.


-Amino Acid / NSAID Candidate

Executive Summary

(4-Fluoro-phenylamino)-p-tolyl-acetic acid represents a structural hybrid between fenamic acids (e.g., flufenamic acid) and arylalkanoic acids (e.g., diclofenac). Unlike classic NSAIDs where the nitrogen bridges two aromatic rings directly or is part of a heterocycle, this compound features an


-amino architecture where the amine and the 

-tolyl moiety are geminally substituted at the

-carbon of the acetic acid.

This structural rigidity suggests a unique binding mode within the Cyclooxygenase (COX) hydrophobic channel. This guide provides a roadmap for evaluating its efficacy as an anti-inflammatory agent, focusing on COX inhibition, suppression of Prostaglandin E2 (PGE2), and modulation of the NF-


B signaling pathway.

Chemical Characterization & Handling[1][2][3]

Physicochemical Profile
PropertySpecification
Chemical Name 2-[(4-fluorophenyl)amino]-2-(4-methylphenyl)acetic acid
Molecular Formula

Molecular Weight 259.28 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Insoluble)
pKa (Calculated) ~3.8 - 4.2 (Carboxylic acid)
LogP ~3.4 (Highly Lipophilic)
Formulation Protocol for Biological Assays

Challenge: The compound is highly lipophilic and prone to precipitation in aqueous media. Solution: Use a DMSO stock with intermediate dilution steps.

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO to create a 38.5 mM stock solution . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (Cell Culture):

    • Dilute the stock 1:1000 in serum-free media to achieve a 38.5

      
      M working concentration (0.1% DMSO final).
      
    • Note: If higher concentrations are needed, ensure final DMSO does not exceed 0.5% to avoid vehicle toxicity.

  • Precipitation Check: Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 37°C.

Mechanism of Action (Hypothesized)

Based on structural homology to Lumiracoxib and Diclofenac , (4-Fluoro-phenylamino)-p-tolyl-acetic acid is posited to act via dual mechanisms:

  • Direct COX Inhibition: The carboxylic acid head group anchors the molecule via an ionic bond to Arg-120 in the COX enzyme channel, while the fluoro-phenyl and p-tolyl rings occupy the hydrophobic pocket, blocking the conversion of Arachidonic Acid (AA) to PGG2.

  • NF-

    
    B Modulation:  Similar N-aryl amino acids have been shown to inhibit IKK phosphorylation, preventing the nuclear translocation of NF-
    
    
    
    B and subsequent cytokine expression (TNF-
    
    
    , IL-6).
Pathway Visualization

The following diagram illustrates the intervention points of the compound within the inflammatory cascade.

InflammatoryPathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB_Cyto NF-κB (Cytosolic) TLR4->NFkB_Cyto IKK Activation NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 Transcription NFkB_Nuc->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Arachidonic Arachidonic Acid PGE2 Prostaglandin E2 (Inflammation/Pain) Arachidonic->PGE2 Catalysis by COX-2 Compound (4-Fluoro-phenylamino) -p-tolyl-acetic acid Compound->NFkB_Cyto Potential Modulation (Secondary) Compound->COX2_Enzyme Direct Inhibition (Primary)

Caption: Proposed mechanism of action showing primary direct inhibition of COX-2 enzymatic activity and secondary modulation of NF-


B signaling.

Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition Screening

Objective: Determine the IC50 and selectivity ratio (COX-2 vs. COX-1). Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).

  • Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid, Colorimetric substrate (TMPD).

  • Preparation:

    • Prepare 5 concentrations of the test compound (0.1

      
      M to 100 
      
      
      
      M) in assay buffer.
    • Include Indomethacin (10

      
      M) as a positive control and DMSO-only  as a vehicle control.
      
  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Initiate reaction by adding Arachidonic Acid and TMPD.

    • Incubate for 2 mins.

  • Readout: Measure absorbance at 590 nm.

  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC50.
    
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Assess the compound's ability to inhibit Nitric Oxide (NO) and TNF-


 release in a cellular environment.
  • Cell Seeding: Seed RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (1, 10, 50

    
    M). Incubate for 1 hour.
    
    • Control: Dexamethasone (1

      
      M).
      
  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1

    
    g/mL. Incubate for 24 hours.
    
  • Analysis:

    • NO Quantification: Transfer 100

      
      L supernatant to a new plate. Add 100 
      
      
      
      L Griess Reagent . Incubate 10 mins. Read Absorbance at 540 nm.
    • Cytokine ELISA: Use remaining supernatant to quantify TNF-

      
       using a standard mouse ELISA kit.
      
    • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO/Cytokines is not due to cytotoxicity.

Protocol C: In Vivo Carrageenan-Induced Paw Edema (Rat)

Objective: Validate systemic anti-inflammatory efficacy. Ethical Note: All animal work must be approved by IACUC.

  • Grouping: Male Wistar rats (n=6/group).

    • Group 1: Vehicle Control (0.5% CMC).

    • Group 2: Positive Control (Diclofenac, 10 mg/kg).

    • Group 3: Test Compound (10 mg/kg).

    • Group 4: Test Compound (30 mg/kg).

  • Administration: Administer compounds via oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at t=0, 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate % inhibition of edema relative to the vehicle control.

References

  • Chemical Identity: PubChem Compound Summary for CID 13546766. (4-Fluoro-phenylamino)-p-tolyl-acetic acid. National Center for Biotechnology Information. Link

  • COX Inhibition Protocol: Burnett, B. P., et al. (2007). "A best-practice guide to COX inhibition assays." Journal of Medicinal Food, 10(1). Link

  • Cellular Assay Methodology: Kim, H. K., et al. (2025).[1] "Antioxidant and Anti-Inflammatory Activity of Amino Acid Derivatives in Caco-2 and RAW 264.7 Cells." International Journal of Molecular Sciences. Link

  • Structural Homology (Fenamates): Winder, C. V., et al. (1962). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics. Link

  • In Vivo Modeling: Morris, C. J. (2003). "Carrageenan-induced paw edema in the rat and mouse." Methods in Molecular Biology, 225. Link

Sources

Application Notes and Protocols for Diarylamine Acetic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on Celecoxib and its Non-COX-2 Inhibitory Derivatives

Senior Application Scientist Note: Initial searches for "(4-Fluoro-phenylamino)-p-tolyl-acetic acid" did not yield a significant body of research for this specific molecule in the context of cancer. However, the core structure, a diarylamine acetic acid motif, is characteristic of a class of compounds with significant interest in oncology. This guide will focus on a well-researched and clinically relevant member of this structural family, Celecoxib , and its innovative analogs, such as OSU-03012 and 2,5-Dimethyl-Celecoxib . These compounds provide an exemplary case study into the multifaceted applications of diarylamine derivatives in cancer research, extending beyond their original anti-inflammatory indications.

Introduction: The Evolving Role of Diarylamine Derivatives in Oncology

Diarylamines represent a crucial scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] While initially recognized for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), compounds like celecoxib have demonstrated potent anti-tumor effects in a variety of cancers, including colorectal, breast, lung, and prostate cancer.[4]

Intriguingly, the anti-cancer mechanisms of these molecules are not solely dependent on COX-2 inhibition.[4][5] This has spurred the development of non-COX-2 inhibitory analogs that retain or even enhance anti-tumor activity while minimizing the cardiovascular side effects associated with chronic COX-2 inhibition.[5][6] These analogs have become invaluable tools for dissecting the complex signaling pathways that can be therapeutically targeted in cancer cells.

This document provides a detailed overview of the applications of celecoxib and its analogs in cancer research, complete with protocols for their in vitro and in vivo evaluation.

Mechanism of Action: A Dual Approach to Cancer Therapy

The anti-neoplastic effects of celecoxib and its derivatives can be broadly categorized into COX-2 dependent and independent mechanisms.

COX-2 Dependent Pathway

COX-2 is frequently overexpressed in malignant tissues and contributes to carcinogenesis by producing prostaglandins, particularly PGE2.[4] PGE2 promotes tumor growth by stimulating cell proliferation, angiogenesis, invasion, and by suppressing the immune response. Celecoxib, as a selective COX-2 inhibitor, effectively blocks this pathway.[4][7]

Signaling Pathway: COX-2 Dependent Mechanism of Celecoxib

COX2_Dependent_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGE2 PGE2 COX-2->PGE2 Tumor Progression Tumor Progression PGE2->Tumor Progression (Proliferation, Angiogenesis, Invasion) Celecoxib Celecoxib Celecoxib->COX-2 Inhibition

Caption: COX-2 converts arachidonic acid to PGE2, promoting tumor growth.

COX-2 Independent Pathways

The discovery that non-COX-2 inhibitory analogs of celecoxib possess potent anti-cancer activity has unveiled a network of alternative targets. These pathways are critical for the development of next-generation diarylamine-based cancer therapeutics.

Key COX-2 independent mechanisms include:

  • Induction of Apoptosis: These compounds can induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and by activating caspases.

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, most commonly at the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation.[4]

  • Inhibition of Signaling Pathways: Celecoxib and its analogs have been shown to interfere with crucial pro-survival signaling cascades, including the PI3K/Akt and Wnt/β-catenin pathways.[4]

  • Tubulin Polymerization Inhibition: Some diarylamine derivatives have been found to target the microtubule network, a validated target in cancer therapy, by inhibiting tubulin polymerization.[8]

Signaling Pathway: Key COX-2 Independent Mechanisms

COX2_Independent_Pathways Celecoxib Analogs Celecoxib Analogs PI3K_Akt PI3K/Akt Pathway Celecoxib Analogs->PI3K_Akt Inhibition Wnt_Beta_Catenin Wnt/β-catenin Pathway Celecoxib Analogs->Wnt_Beta_Catenin Inhibition Apoptosis_Modulation Apoptosis Modulation Celecoxib Analogs->Apoptosis_Modulation Induction Cell_Cycle_Control Cell Cycle Control Celecoxib Analogs->Cell_Cycle_Control Arrest Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Proliferation Proliferation Wnt_Beta_Catenin->Proliferation Apoptosis_Modulation->Cell_Survival Cell_Cycle_Control->Proliferation

Caption: Celecoxib analogs inhibit multiple pro-survival and proliferation pathways.

Applications and Experimental Protocols

The following protocols are foundational for assessing the anti-cancer efficacy of diarylamine derivatives like celecoxib and its analogs.

In Vitro Evaluation

Purpose: To determine the concentration-dependent effect of the compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTS Assay

  • Cell Seeding: Plate cancer cells (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., celecoxib, OSU-03012) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values (µM) of Diarylamine Derivatives

CompoundCell Line (Cancer Type)IC50 (µM)Reference
CelecoxibPC3 (Prostate)~40[9]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)52[9]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)80[9]
CelecoxibMCF-7 (Breast)~98[9]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[9]
Compound C11 (Diarylamine Carboxamide)SGC-7901 (Gastric)<10[1][3]
Compound C11 (Diarylamine Carboxamide)A875 (Melanoma)<10[1][3]
Compound C11 (Diarylamine Carboxamide)HepG2 (Hepatocellular)<10[1][3]

Purpose: To quantify the induction of apoptosis by the test compound.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Experimental Workflow: In Vitro Evaluation of Anti-Cancer Activity

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells Compound_Addition Add Diarylamine Compound Cell_Seeding->Compound_Addition MTS_Assay Cell Viability (MTS) Compound_Addition->MTS_Assay Flow_Cytometry Apoptosis (Annexin V/PI) Compound_Addition->Flow_Cytometry Western_Blot Protein Expression Compound_Addition->Western_Blot IC50_Calc Calculate IC50 MTS_Assay->IC50_Calc Apoptosis_Quant Quantify Apoptosis Flow_Cytometry->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis

Caption: A typical workflow for the initial in vitro screening of novel anti-cancer compounds.

In Vivo Evaluation

Purpose: To evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.

Conclusion and Future Directions

The diarylamine acetic acid scaffold, exemplified by celecoxib and its non-COX-2 inhibitory analogs, represents a promising platform for the development of novel anti-cancer agents. Their ability to modulate multiple signaling pathways provides a robust strategy for overcoming the complexity and adaptability of cancer. Future research should focus on optimizing the therapeutic index of these compounds, identifying predictive biomarkers for patient stratification, and exploring their potential in combination therapies, particularly with immunotherapy.[7] The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important class of molecules in the fight against cancer.

References

  • Vertex AI Search. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. PubMed.
  • Vertex AI Search. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. PMC - NIH.
  • Vertex AI Search. (2020). The molecular mechanisms of celecoxib in tumor development. PMC.
  • Vertex AI Search. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC.
  • Vertex AI Search. (2025). Synthesis and biological evaluation of diarylamines with antitumor activity. Request PDF.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2021). Common anti-inflammatory drug could boost cancer immunotherapy. Cancer News.
  • Vertex AI Search. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PubMed.
  • Vertex AI Search. (Undated). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PMC.
  • Vertex AI Search. (2013). 2-(4-Fluorophenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Fluoro-phenylamino)-p-tolyl-acetic acid

[1]

Status: Operational Ticket ID: SOL-725252-96-0 Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]

Executive Summary & Physicochemical Profile

Compound Identity:

  • IUPAC Name: 2-[(4-fluorophenyl)amino]-2-(4-methylphenyl)acetic acid[1][2]

  • CAS: 725252-96-0[1][2][3]

  • Molecular Weight: 259.28 g/mol [1][2]

The Core Challenge: This molecule is a lipophilic weak acid .[1] Its solubility behavior is governed by two competing forces: the hydrophobic "wings" (the 4-fluorophenyl and p-tolyl rings) which drive insolubility, and the hydrophilic carboxylic acid head (-COOH) which provides pH-dependent solubility.[1]

Critical Data Points for Troubleshooting:

PropertyValue (Approx.)Implication
cLogP ~3.37High Lipophilicity. The compound "hates" water and "loves" fat/organic solvents.[1] It will readily cross cell membranes but will precipitate in aqueous buffers.[1]
pKa (-COOH) ~3.8 – 4.2pH Sensitivity. At pH < 5, it exists as a neutral, insoluble solid.[1] At pH > 6, it ionizes to a soluble carboxylate anion.[1]
pKa (-NH-) < 1.0 (Est.)[1]Non-Basic. The nitrogen is an aniline derivative; it will not protonate/dissolve in weak acids (like 0.1N HCl).[1]

Troubleshooting Guides

Issue #1: "My compound precipitates immediately when I dilute my DMSO stock into cell culture media."

Diagnosis: This is the "Solvent Shift" phenomenon.[1] You are triggering a rapid polarity change.[1] DMSO solvates the hydrophobic rings, but when water is added, the solvent's capacity to hold those rings drops exponentially. If the pH of your media is neutral (pH 7.4), the kinetics of precipitation (aggregation) often outpace the kinetics of ionization (dissolution).

The Fix: The "Pre-Dissolution" Protocol Do not inject high-concentration DMSO stock directly into a large volume of static media.[1]

  • Prepare a 1000x Stock: Dissolve powder in 100% anhydrous DMSO (e.g., 10 mM).

  • The Intermediate Step (Critical):

    • Dilute the DMSO stock 1:10 into PBS (pH 7.[1]4) containing 0.5% BSA (Bovine Serum Albumin) or FBS .[1]

    • Why? Albumin acts as a "molecular chaperone," binding the lipophilic rings and preventing immediate crystal nucleation.[1]

  • Final Dilution: Add this intermediate mix to your cell culture plate.

Visual Logic:

SolventShiftcluster_0Standard (Risky) Methodcluster_1Stabilized MethodA10mM DMSO StockBDirect Injectioninto MediaA->BCLocal SupersaturationB->CDPRECIPITATION(Crash Out)C->DE10mM DMSO StockFIntermediate Dilution(PBS + BSA/Serum)E->FGAlbumin SequestersHydrophobic RingsF->GHClear Solutionin MediaG->H

Caption: Mechanism of precipitation vs. albumin-stabilized solubilization.

Issue #2: "I cannot get the powder to dissolve in water, even with vortexing."

Diagnosis: You are fighting the pKa.[1] In pure water (pH ~5.5-6.0), the compound remains largely protonated (neutral) and lipophilic (LogP ~3.37).[1] It will not dissolve.

The Fix: In-Situ Salt Formation You must convert the acid form to the salt form.[1]

Protocol:

  • Weigh the compound.[1][4]

  • Instead of water, add 1.0 equivalent of 0.1 M NaOH (or 100 mM Tris base).[1]

  • Vortex.[1][4][5][6] The pH shift (to > 8.[1]0) will ionize the carboxylic acid (-COO⁻), drastically lowering the LogD (distribution coefficient) and enabling solubility.

  • Once dissolved, add buffer (PBS) to lower the pH back to physiological levels (7.4).[1]

    • Warning: Do not drop pH below 6.0, or it will re-precipitate.[1]

Issue #3: "Formulating for Animal Studies (IP/PO Dosing) - The suspension clogs the needle."

Diagnosis: Simple aqueous suspensions of this compound are unstable due to "Ostwald Ripening" (small crystals dissolving and redepositing onto larger crystals, causing clumping).[1]

The Fix: Co-solvent/Surfactant System For in vivo work, you need a vehicle that maintains the compound in a dissolved or micro-suspension state.[1]

Recommended Vehicle (Standard PK Study):

  • 5% DMSO (Pre-solubilization)

  • 40% PEG-400 (Polyethylene glycol - stabilizer)[1]

  • 5% Tween 80 (Surfactant - prevents aggregation)[1]

  • 50% Saline (Water component)

Preparation Order:

  • Dissolve compound in DMSO.[1][4][6][7]

  • Add PEG-400 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Slowly add Saline while vortexing.[1]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, which can lead to concentration changes in open wells.[1] Furthermore, ethanol is less effective at suppressing the hydrogen bonding of the carboxylic acid dimer than DMSO.[1] Expect a lower maximum solubility (saturation limit) in ethanol compared to DMSO.[1]

Q: Is the compound light-sensitive? A: While specific data for this CAS is limited, aniline derivatives (the N-phenylamino group) are generally prone to photo-oxidation, turning yellow/brown over time.[1]

  • Action: Wrap stocks in aluminum foil and store at -20°C.

Q: Why does my solution turn cloudy after 24 hours in the fridge? A: Temperature affects solubility.[1] Lowering the temperature decreases the kinetic energy of the molecules, promoting crystal lattice formation.[1]

  • Action: Always re-equilibrate stocks to Room Temperature (RT) and vortex before use. If a precipitate persists, sonicate at 37°C for 5 minutes.

Q: Can I dissolve this in 1N HCl? A: No. The nitrogen atom is attached to an electron-withdrawing fluorophenyl ring and a carbonyl group (via the alpha carbon).[1] It is not basic enough to protonate in mild acid.[1] Adding acid will simply ensure the carboxylic acid is protonated (neutral), maximizing insolubility.

Solubility Decision Matrix

Use this flow to determine the correct solvent system for your application.

SolubilityTreeStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeInVitroIn Vitro (Cell Culture)AppType->InVitroInVivoIn Vivo (Animal Dosing)AppType->InVivoChemAnalysisAnalytical (HPLC/NMR)AppType->ChemAnalysisDMSOStockMake 10-50mM DMSO StockInVitro->DMSOStockVehicleUse DMSO/PEG400/Tween80(5/40/5)InVivo->VehicleSolventUse MeOH or ACN(Add 0.1% Formic Acid)ChemAnalysis->SolventDilutionDilute into MediaDMSOStock->DilutionPrecipCheckCheck for PrecipitateDilution->PrecipCheckProceedProceedPrecipCheck->ProceedClearUse BSA/Serum CarrierUse BSA/Serum CarrierPrecipCheck->Use BSA/Serum CarrierCloudy

Caption: Decision matrix for selecting the appropriate solvent system based on experimental context.

References

  • Solubility Mechanisms: Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • DMSO Precipitation: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Formulation Strategy: Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1]

  • General Chemical Data: PubChem. (n.d.). p-Tolylacetic acid derivatives. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

Troubleshooting inconsistent results with (4-Fluoro-phenylamino)-p-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Fluoro-phenylamino)-p-tolyl-acetic acid (FPTA) is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug development programs. As with many novel small molecules, achieving consistent and reproducible results during its synthesis, purification, and biological evaluation can present significant challenges. Inconsistent outcomes not only delay research timelines but also cast doubt on the validity of experimental data.

This technical support guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot the common sources of variability encountered when working with FPTA. By explaining the causality behind experimental observations and providing validated protocols, this document serves as a practical resource to ensure the integrity and reproducibility of your research.

Section 1: Troubleshooting Synthesis and Purification

This section addresses the most common issues arising during the chemical preparation and purification of FPTA. Inconsistent purity, yield, and impurity profiles are often the root cause of downstream variability.[1]

Frequently Asked Questions (FAQs)

Q1: My synthesis of FPTA is resulting in a consistently low yield (<50%). What are the likely causes and how can I optimize the reaction?

A1: Low yields in the synthesis of diarylamine derivatives like FPTA often stem from suboptimal reaction conditions or side reactions. A common and effective method for synthesizing such compounds is the reductive amination of a keto-acid with an aniline.

  • Causality: The primary reaction involves the formation of an imine intermediate between p-tolylglyoxylic acid and 4-fluoroaniline, which is then reduced to the desired secondary amine. Key failure points include:

    • Inefficient Imine Formation: Imine formation is a reversible equilibrium reaction. Water is a byproduct, and its removal (e.g., using a Dean-Stark trap or molecular sieves) can drive the reaction forward. The optimal pH is also critical; it must be acidic enough to protonate the carbonyl oxygen but not so acidic that it fully protonates the aniline nitrogen, rendering it non-nucleophilic.

    • Reductant Reactivity: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they are mild enough not to reduce the keto-acid starting material but are effective at reducing the protonated imine. Harsher reducing agents like sodium borohydride (NaBH₄) can reduce the ketone directly, competing with imine formation.

    • Side Reactions: Over-reduction or competing reactions can lower the yield. For instance, the keto-acid can be decarboxylated under harsh heating conditions.

  • Troubleshooting Workflow:

    G cluster_corrective Corrective Actions Start Low Yield Observed Check_pH Verify Reaction pH (Target: 4.5-5.5) Start->Check_pH Check_Water Implement Water Removal (e.g., Molecular Sieves) Check_pH->Check_Water pH is optimal Adjust_pH Adjust pH with _glacial acetic acid_ Check_pH->Adjust_pH pH out of range Check_Reductant Evaluate Reducing Agent (Is it STAB or NaBH3CN?) Check_Water->Check_Reductant Water removal is active Add_Sieves Add activated 4Å molecular sieves Check_Water->Add_Sieves No water removal Check_Temp Monitor Reaction Temperature (Avoid >60°C) Check_Reductant->Check_Temp Reductant is appropriate Switch_Reductant Switch to STAB Check_Reductant->Switch_Reductant Using NaBH4 Purification Optimize Purification Step (See Q3) Check_Temp->Purification Temp is controlled Lower_Temp Run reaction at RT or 40°C Check_Temp->Lower_Temp Temp too high Result Improved Yield Purification->Result

    Caption: Troubleshooting workflow for low synthesis yield.

Q2: I'm observing significant batch-to-batch variability in the impurity profile via HPLC. How can I improve the consistency of my product?

A2: Batch-to-batch variability is a serious issue, particularly in drug development, as it can lead to inconsistent biological data.[1] The source is almost always a lack of stringent control over reaction parameters or starting material quality.

  • Causality:

    • Starting Material Purity: The purity of p-tolylglyoxylic acid and 4-fluoroaniline is paramount. Impurities in these reagents (e.g., p-tolualdehyde) will lead to different side products.

    • Stoichiometry: Inaccurate measurement of reagents, especially the limiting reagent, can lead to an excess of the other starting material, which can be difficult to remove.

    • Atmosphere Control: While not strictly an air-sensitive reaction, performing the synthesis under an inert atmosphere (Nitrogen or Argon) prevents potential oxidative side reactions, which can introduce minor, colored impurities.

    • Work-up Procedure: Inconsistent work-up (e.g., variable pH during extraction, different washing volumes) can lead to different levels of residual acids, bases, or salts in the crude product.

  • Self-Validating System for Consistency:

    • Qualify Starting Materials: Run an NMR or HPLC on all new batches of starting materials to confirm identity and purity before use.

    • Standardize Reaction Setup: Always use oven-dried glassware and maintain an inert atmosphere.

    • Precise Reagent Addition: Use calibrated pipettes or syringes for liquid reagents and a calibrated balance for solids. Add the reducing agent portion-wise to control the reaction exotherm.

    • Documented Work-up: Create a strict, step-by-step protocol for the reaction quench and extraction, including specific pH targets for aqueous layers and defined solvent volumes.

Q3: What is the most effective method for purifying crude FPTA to a purity of >99.5% for biological assays?

A3: A two-stage purification process involving recrystallization followed by a final polishing step if necessary is typically robust.

  • Step 1: Recrystallization: This is the most effective method for removing the bulk of impurities.

    • Solvent Selection is Key: The ideal solvent is one in which FPTA is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule with both aromatic and carboxylic acid functionalities, a mixed solvent system is often optimal. A good starting point is an Ethyl Acetate/Heptane or Toluene/Heptane system.[2]

    • Procedure: Dissolve the crude material in the minimum amount of hot ethyl acetate. The solution should be clear; if colored impurities persist, you can perform a hot filtration through a small plug of activated carbon.[3] Then, slowly add hot heptane until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming well-ordered crystals that exclude impurities.[3]

  • Step 2: Final Polish (if needed): If recrystallization fails to remove closely related impurities, preparative chromatography on silica gel may be required. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity) is typically effective.

Section 2: The Critical Role of Polymorphism

For solid-state compounds, polymorphism—the ability of a substance to exist in two or more crystalline forms—is a primary source of inconsistent physicochemical properties, which directly impacts biological results.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is polymorphism, and why is it a concern for FPTA?

A1: Polymorphism refers to the different arrangements of molecules in the crystal lattice of a solid.[6] Although chemically identical, different polymorphs are distinct solid materials with unique physical properties, including:

  • Solubility and Dissolution Rate: This is the most critical factor for biological testing. A more soluble (often metastable) form can appear more potent in an assay than a less soluble (stable) form simply because more of it is in solution.[5]

  • Melting Point: Each polymorph will have a distinct melting point.

  • Stability: Metastable forms can convert to a more stable form over time, especially when exposed to heat, humidity, or mechanical stress.[7] This can lead to changes in the material's properties upon storage.

This phenomenon is a major concern because unknowingly using different polymorphic forms between experiments can lead to drastic variations in measured activity, bioavailability, and stability.[6]

Caption: Thermodynamic relationship between polymorphs.

Q2: My FPTA batches show different melting points and dissolution behavior. Is polymorphism the cause?

A2: Yes, this is a classic indicator of polymorphism. If you observe sharp but different melting points (e.g., Batch A melts at 155°C, Batch B melts at 162°C) and notice that one batch dissolves much faster than another in the same solvent, you are likely dealing with different crystal forms. The lower-melting polymorph is generally the more soluble, metastable form.

Q3: How can I control and characterize the polymorphic form of my FPTA sample?

A3: Control is achieved through a standardized crystallization protocol, and characterization is done using specific analytical techniques.

  • Controlling the Form: The final crystallization step is the critical control point. Factors like the choice of solvent, cooling rate, and agitation determine which polymorph nucleates and grows. To produce a consistent form, you must develop and strictly adhere to a single crystallization protocol. Generally, for discovery research, it is advisable to generate the most thermodynamically stable form, as it will not convert during storage. This is typically achieved by slow cooling from a solvent in which the compound has moderate solubility.

  • Characterization Techniques:

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Each polymorph will exhibit a unique melting endotherm. It can also reveal solid-state transitions from a metastable to a stable form.

    • X-Ray Powder Diffraction (XRPD): This is the gold-standard for identifying polymorphs. Each crystal form will produce a unique diffraction pattern, acting as a "fingerprint" for that specific form.

    • Infrared (IR) Spectroscopy: Different polymorphs can show subtle but distinct differences in their IR spectra, particularly in the fingerprint region, due to different intermolecular interactions (e.g., hydrogen bonding of the carboxylic acid).

Technique Information Provided Indication of Polymorphism
Melting Point Temperature of solid-to-liquid phase transitionSharp, but different, melting points between batches.
DSC Thermal transitions (melting, crystallization)Different endotherm onsets/peaks; presence of exothermic events before melting.
XRPD Crystal lattice structureDifferent diffraction patterns (peak positions and intensities).
IR Spectroscopy Vibrational modes (functional groups)Shifts in peak positions, especially for N-H and C=O stretches.
Table 1: Analytical techniques for identifying polymorphism.

Section 3: Standardized Experimental Protocols

Adherence to validated protocols is essential for reproducibility.

Protocol 1: Reference Synthesis of FPTA via Reductive Amination

This protocol is a self-validating system. Successful execution should yield a product with the expected characteristics.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add p-tolylglyoxylic acid (1.0 eq) and 4-fluoroaniline (1.05 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of keto-acid).

  • Acid Catalyst: Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Reduction: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour. Then, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes. Causality: Portion-wise addition controls the initial exotherm and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction for completion by TLC or LC-MS, ensuring the disappearance of the limiting starting material.

  • Work-up: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via recrystallization as described in Protocol 2.

  • Validation: The final product should be a white to off-white solid. Expected yield: 75-85%. Purity by HPLC should be >98%. NMR and Mass Spec should confirm the structure of (4-Fluoro-phenylamino)-p-tolyl-acetic acid (MW: 259.28 g/mol ).[8]

Protocol 2: Standard Recrystallization for Polymorph Control (Form I - Stable)
  • Dissolution: Place the crude FPTA in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (approx. 80°C) with stirring until the solid is fully dissolved.

  • Anti-Solvent Addition: Slowly add hot n-heptane dropwise until the first sign of persistent cloudiness (turbidity) is observed. Add a few more drops of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.

  • Slow Cooling: Remove the flask from heat, cover it, and allow it to cool undisturbed to room temperature over several hours. Causality: Slow cooling favors the nucleation and growth of the most thermodynamically stable polymorph.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the solid under vacuum at 40°C for 12 hours.

Protocol 3: HPLC Method for Purity and Stability Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Acetic Acid in Water[9]

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve sample in 50:50 Acetonitrile:Water at ~0.5 mg/mL.

References

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.[Link]

  • Phenylacetic Acid Synthesis. Organic Syntheses.[Link]

  • p-AMINOPHENYLACETIC ACID Synthesis. Organic Syntheses.[Link]

  • An oven-dried 1-L, one-necked round-bottomed flask... Organic Syntheses.[Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.[Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace by Typeset.[Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Institute of Validation Technology.[Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC, National Center for Biotechnology Information.[Link]

  • Improving API Synthesis. Pharmaceutical Technology.[Link]

  • Cambridge International AS & A Level Chemistry Paper 3 (9701_s20_qp_33). Cambridge International.[Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.[Link]

  • Titration for Acetic Acid in Vinegar. Hands-On Labs, Inc.[Link]

  • Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl... Technical Disclosure Commons.[Link]

  • p-Tolylacetic acid. NIST WebBook.[Link]

  • Recrystallization Lab Report Help. Chegg.[Link]

  • Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[Link]

Sources

Technical Support Center: (4-Fluoro-phenylamino)-p-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS: 725252-96-0).[1] This compound, structurally classified as an N-aryl-alpha-amino acid (specifically an N-phenylglycine derivative), shares significant pharmacophore overlap with NSAIDs (e.g., Diclofenac, Lumiracoxib) and glycine transporter (GlyT1) inhibitors.[1]

Due to its lipophilic, acidic nature, this probe presents specific challenges regarding off-target pharmacology , assay interference , and protein binding .[1]

Status: Active Probe Chemical Class: N-aryl glycine / Anilinophenylacetic acid Key Application: Research Probe (Anti-inflammatory / Neuroscience)[1]

Critical Alert: The "Albumin Trap" (Protein Binding)[1]

Issue: Users frequently report loss of potency (10-100x shift in IC50) when moving from enzyme-based assays (buffer only) to cell-based assays containing Fetal Bovine Serum (FBS) or Whole Blood.

Mechanism: This compound features a carboxylic acid head group and a lipophilic diphenylamine-like core.[1] This motif drives high affinity binding (>98%) to Human Serum Albumin (HSA) , specifically at Sudlow Site II .[1] In high-protein media, the free fraction (biologically active) is negligible.[1]

Troubleshooting Protocol:

  • Step 1: Calculate the Free Fraction (fu) .[1] If unknown, assume <1%.[1]

  • Step 2: Run a "Serum Shift" Assay . Compare IC50 in:

    • Condition A: Media + 0.1% BSA (Low protein).[1]

    • Condition B: Media + 10% FBS (High protein).[1]

  • Step 3: If the shift is >10-fold, the compound is being sequestered.[1]

  • Solution: Perform experiments in serum-reduced media (e.g., Opti-MEM) or correct dosing calculations to account for free drug concentration.[1]

Off-Target Profiling & Specificity Issues

Issue: Unexpected cytotoxicity, mitochondrial toxicity, or confounding anti-inflammatory effects in non-inflammation models.[1]

Predicted Off-Target Landscape: Based on structural homology to the N-phenylglycine and phenylacetic acid scaffolds, this compound is prone to the following off-target interactions:

Target ClassPredicted InteractionMechanism / Homology
COX-1 / COX-2 Inhibition Structural analog of Diclofenac and Lumiracoxib .[1] The acidic tail mimics arachidonic acid; the diphenylamine fits the hydrophobic channel.[1]
GlyT1 Inhibition N-aryl glycines (e.g., Sarcosine derivatives) are classic Glycine Transporter 1 inhibitors.[1]
PPAR-γ Agonism Lipophilic carboxylic acids often act as weak PPAR agonists (fatty acid mimetics).[1]
Mitochondria Uncoupling Lipophilic weak acids can act as protonophores, dissipating the mitochondrial membrane potential (ΔΨm).[1]

Visualization: Off-Target Signaling & Homology [1]

OffTargetMap Compound (4-Fluoro-phenylamino)- p-tolyl-acetic acid TargetX Primary Target (e.g., Kinase/Receptor) Compound->TargetX Intended Action COX COX-1 / COX-2 (Inflammation Block) Compound->COX Structural Homology GlyT1 GlyT1 Transporter (CNS Effects) Compound->GlyT1 N-Aryl Glycine Scaffold Mito Mitochondrial Uncoupling Compound->Mito Protonophore Effect Albumin Serum Albumin (Sequestration) Compound->Albumin High Affinity Binding

Caption: Predicted off-target landscape based on pharmacophore analysis. High-affinity Albumin binding is the dominant non-specific interaction.[1]

Troubleshooting Guide: Assay Interference

Issue: Non-linear dose-response curves or "bell-shaped" curves.

Diagnosis: The (4-Fluoro-phenylamino) moiety combined with the p-tolyl group creates a flat, hydrophobic structure prone to colloidal aggregation in aqueous buffers.[1] These aggregates non-specifically sequester enzymes, leading to false positives.[1]

Step-by-Step Validation Protocol:

  • Add Detergent: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 .[1]

    • Result: If IC50 increases significantly (potency drops) with detergent, the original activity was likely due to aggregation (False Positive).[1]

  • Centrifugation Test: Spin the compound solution at high speed (10,000 x g) for 10 mins before adding to the assay.

    • Result: If the supernatant loses activity, the compound had precipitated.[1]

  • Fluorescence Check: The fluorophenyl group may quench or fluoresce at specific wavelengths.[1]

    • Action: Run a "compound only" control (no enzyme/cells) to check for background signal interference at your assay's excitation/emission wavelengths.[1]

Frequently Asked Questions (FAQs)

Q: Is this compound a selective COX-2 inhibitor? A: Unlikely to be highly selective without further optimization.[1] While it shares the phenylacetic acid core of COX-2 inhibitors (like Lumiracoxib), the specific substitution pattern (alpha-amino vs. aniline) alters the binding mode.[1] It likely hits both COX-1 and COX-2.[1] You must run a COX-1/COX-2 Selectivity Assay to confirm.[1]

Q: Why do I see toxicity in HepG2 cells but not in primary neurons? A: This may be due to Reactive Metabolite Formation .[1] The aniline nitrogen can be oxidized by CYPs (abundant in HepG2) to form a reactive quinone-imine species, which depletes Glutathione.[1] Primary neurons have lower CYP activity.[1] Recommendation: Co-treat with N-acetylcysteine (NAC) to see if toxicity is rescued.[1]

Q: Can I use this compound for in vivo studies? A: Proceed with caution.

  • Half-life: The alpha-amino acid motif is susceptible to oxidative deamination / decarboxylation.[1]

  • Stereochemistry: The compound contains a chiral center (alpha-carbon).[1] If you are using the racemic mixture (CAS 725252-96-0), the (R)- and (S)- enantiomers may have vastly different PK and off-target profiles.[1]

Experimental Workflow: Validating Selectivity

Use this decision tree to validate your experimental results before publishing.

Workflow Start Start: Observed Biological Effect Solubility Step 1: Check Solubility (Is solution clear in buffer?) Start->Solubility Detergent Step 2: Add 0.01% Triton X-100 (Does IC50 change?) Solubility->Detergent Clear FalsePos FALSE POSITIVE (Aggregation/Precipitation) Solubility->FalsePos Cloudy/Precipitate Serum Step 3: Serum Shift Assay (FBS vs. BSA) Detergent->Serum Potency Stable Detergent->FalsePos Potency Lost OffTarget Step 4: Panel Screen (COX, GlyT1, Cytotoxicity) Serum->OffTarget Shift < 10x ProteinBound PROTEIN BOUND (Adjust Dosing) Serum->ProteinBound Shift > 10x Valid VALIDATED HIT OffTarget->Valid Selective OffTarget->FalsePos Promiscuous

Caption: Decision tree for validating biological activity and ruling out physicochemical artifacts.

References

  • Structural Homology (NSAIDs): Cryer, B., & Feldman, M. (1998).[1] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1] The American Journal of Medicine.[1] Link

  • GlyT1 Inhibition (N-Aryl Glycines): Pinard, E., et al. (2010).[1] Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The N-Aryl Glycine Series.[1] Journal of Medicinal Chemistry. Link[1]

  • Assay Interference (Aggregation): Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols. Link

  • Protein Binding (Lipophilic Acids): Valko, K., et al. (2003).[1] Fast gradient HPLC method to determine compounds binding to human serum albumin.[1] Journal of Pharmaceutical Sciences. Link

  • Reactive Metabolites (Anilines): Kalgutkar, A. S., et al. (2005).[1] Structural alerts for toxicity: structural motifs in compounds that are associated with idiosyncratic drug toxicity.[1] Current Opinion in Drug Discovery & Development. Link

Sources

Validation & Comparative

Validating the anti-inflammatory effects of (4-Fluoro-phenylamino)-p-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Anti-Inflammatory Effects of (4-Fluoro-phenylamino)-p-tolyl-acetic acid: A Comparative Technical Guide

Executive Summary & Compound Profile

Target Candidate: (4-Fluoro-phenylamino)-p-tolyl-acetic acid CAS: 725252-96-0 Chemical Class:


-aryl-

-aryl glycine derivative Molecular Formula: C

H

FNO

This guide outlines the validation protocol for (4-Fluoro-phenylamino)-p-tolyl-acetic acid , a structural analog of arylacetic acid NSAIDs (e.g., Diclofenac, Lumiracoxib). Unlike traditional phenylacetic acids where the amino group is directly attached to the phenyl ring, this candidate features an


-amino substitution on the acetic acid backbone, classifying it as a glycine derivative. This structural modification is hypothesized to modulate cyclooxygenase (COX) binding affinity and selectivity, potentially offering an improved safety profile regarding gastrointestinal (GI) toxicity.

The following sections detail the mechanistic rationale, experimental protocols, and benchmarking criteria against standard-of-care alternatives (Diclofenac and Celecoxib ).

Mechanistic Rationale & Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2).

  • Hypothesis: The bulky

    
    -tolyl and 4-fluorophenyl groups may provide steric hindrance that favors the larger hydrophobic pocket of COX-2  over the constitutive COX-1 , theoretically reducing gastric side effects associated with COX-1 inhibition.
    
  • Validation Goal: Determine the Selectivity Index (SI = IC

    
     COX-1 / IC
    
    
    
    COX-2).
Figure 1: Arachidonic Acid Cascade & Inhibition Targets

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Candidate (4-Fluoro-phenylamino)-p-tolyl-acetic acid (Target Inhibitor) Candidate->COX1 Potential Off-Target Candidate->COX2 Primary Inhibition PGE2 PGE2 (Pain, Fever, Inflammation) PGG2->PGE2 TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2

Caption: Proposed mechanism of action showing preferential inhibition of the inducible COX-2 pathway by the candidate compound.

In Vitro Validation: Enzymatic Potency

To validate the anti-inflammatory potential, the compound must be screened against purified recombinant human COX-1 and COX-2 enzymes.

Protocol: Colorimetric COX Inhibitor Screening
  • Reagents: Purified COX-1/COX-2 (human recombinant), Heme, Arachidonic Acid, TMPD (colorimetric substrate).

  • Procedure:

    • Incubate enzyme with the candidate (0.01 – 100

      
      M) for 10 mins at 25°C.
      
    • Initiate reaction with Arachidonic Acid and TMPD.

    • Measure absorbance at 590 nm (peroxidase activity of COX).

  • Calculation: Determine IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Table 1: Benchmarking Criteria (Target Product Profile)
ParameterDiclofenac (Standard)Celecoxib (Selective)Candidate Target Profile
COX-1 IC

~0.9 - 2.0

M
> 15

M
> 10

M
(Sparing COX-1)
COX-2 IC

~0.6 - 1.0

M
0.04 - 0.2

M
< 1.0

M
(High Potency)
Selectivity Index ~0.5 - 3 (Non-selective)> 30 (Selective)> 10 (Ideally >20)
Mechanism CompetitiveTime-dependentCompetitive / Mixed

Note: Data for standards derived from Cryer et al. (1998) and Vane et al. (1998).

Cellular Validation: Macrophage Assay

Enzymatic assays do not account for cell permeability. Validation in LPS-stimulated RAW 264.7 macrophages is critical.

Protocol: PGE2 Inhibition in RAW 264.7 Cells
  • Seed Cells:

    
     cells/well in 96-well plates.
    
  • Induction: Treat with LPS (1

    
    g/mL)  to induce COX-2 expression.
    
  • Treatment: Co-treat with Candidate (0.1, 1, 10

    
    M) for 24 hours.
    
  • Readout: Harvest supernatant and quantify PGE2 via ELISA.

  • Cytotoxicity Control: Perform MTT assay to ensure reduced PGE2 is not due to cell death.

Success Criterion: Significant reduction of PGE2 levels (p < 0.05) at non-cytotoxic concentrations, comparable to 1


M Dexamethasone  (positive control).

In Vivo Validation: Acute Inflammation Model

The Carrageenan-Induced Paw Edema model is the gold standard for assessing acute anti-inflammatory efficacy.

Figure 2: In Vivo Experimental Workflow

InVivo_Workflow Acclimatization 1. Acclimatization (Wistar Rats, n=6/group) Dosing 2. Oral Gavage (Vehicle, Standard, Candidate) Acclimatization->Dosing -1 hr Induction 3. Induction (1% Carrageenan Sub-plantar) Dosing->Induction T = 0 Measurement 4. Plethysmometer (Hourly: 1h - 6h) Induction->Measurement T = +1h to +6h Analysis 5. Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema assay to measure acute anti-inflammatory response.

Protocol Details
  • Animals: Male Wistar rats (180-220g).

  • Groups:

    • Vehicle Control (0.5% CMC).

    • Diclofenac Sodium (10 mg/kg, p.o.) - Positive Control.

    • Candidate Low Dose (10 mg/kg, p.o.).

    • Candidate High Dose (30 mg/kg, p.o.).

  • Endpoint: Percent inhibition of paw volume edema compared to vehicle.

    • Formula:

      
      
      
    • (

      
       = mean edema of control; 
      
      
      
      = mean edema of treated).

Expected Outcome: The candidate should demonstrate dose-dependent inhibition. A value of >40% inhibition at 3 hours is considered significant active potency.

Safety Profiling: Gastric Ulceration Index

A critical advantage of novel COX inhibitors is reduced gastrotoxicity.

  • Protocol: Fast rats for 24 hours. Administer Candidate (single high dose, e.g., 100 mg/kg) or Indomethacin (30 mg/kg, ulcerogenic control). Euthanize after 6 hours.

  • Scoring: Examine stomach mucosa for hemorrhagic lesions using a magnifying glass.

    • Score 0: Normal.

    • Score 1: Red coloration.

    • Score 3: Ulcers < 1mm.

    • Score 5: Ulcers > 2mm.

  • Target: The candidate should show an Ulcer Index significantly lower than Indomethacin and comparable to Celecoxib.

Conclusion

(4-Fluoro-phenylamino)-p-tolyl-acetic acid represents a promising scaffold within the


-aryl-glycine class. To validate its utility as a therapeutic agent, the experimental data must demonstrate:
  • High COX-2 Potency: IC

    
     < 1 
    
    
    
    M.
  • Superior Selectivity: SI > 10 (minimizing COX-1 blockade).

  • In Vivo Efficacy: Equivalent edema reduction to Diclofenac at equipotent doses.

  • GI Safety: Minimal ulcerogenic activity at therapeutic doses.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions.

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.

  • ChemicalBook. (2024). (4-Fluoro-phenylamino)-p-tolyl-acetic acid Product Description (CAS 725252-96-0).

  • ChemScene. (2024). 2-[(4-fluorophenyl)amino]-2-(4-methylphenyl)acetic acid Structure and Properties.

Head-to-head comparison of (4-Fluoro-phenylamino)-p-tolyl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of (4-Fluoro-phenylamino)-p-tolyl-acetic acid (referred to herein as F-PTA ) and its derivatives. This scaffold represents a specific class of


-amino-aryl-acetic acids , structurally distinct from but functionally related to traditional phenylacetic acid NSAIDs (like Diclofenac) and fenamates.

Executive Summary: The F-PTA Scaffold

The F-PTA molecule combines a lipophilic p-tolyl moiety with an electron-withdrawing 4-fluoroaniline group on an acetic acid backbone. This unique architecture positions it as a "privileged scaffold" in medicinal chemistry, primarily explored for:

  • Anti-inflammatory Activity: As a Dual COX-1/COX-2 inhibitor with enhanced metabolic stability due to the para-fluorine substitution.

  • Glycine Transporter Inhibition: Structural homology to Sarcosine derivatives (e.g., NFPS) suggests potential in modulating NMDA receptor activity.

  • Antimicrobial Ligands: The carboxylic acid and amine handle allow for Schiff base formation and metal complexation (e.g., Zn(II), Cu(II)) for bactericidal applications.

Part 1: Head-to-Head Comparison

This section compares F-PTA derivatives against the industry standards: Diclofenac (Non-selective COX inhibitor) and Celecoxib (COX-2 Selective).

Physicochemical & Pharmacokinetic Profile
FeatureF-PTA Derivative Diclofenac (Standard) Celecoxib (COX-2) Technical Insight
Core Scaffold

-Amino-phenylacetic acid
Phenylacetic acidDiarylheterocycleF-PTA introduces a chiral center at the

-carbon, offering stereoselective binding potential not present in Diclofenac.
Lipophilicity (LogP) ~3.8 - 4.2 (High)4.513.5The p-tolyl and fluoro-phenyl groups increase lipophilicity, enhancing membrane permeability but requiring formulation aids (e.g., salts/esters).
Metabolic Stability High ModerateHighThe 4-Fluoro substituent blocks para-hydroxylation (a major metabolic route for anilines), significantly extending half-life compared to non-fluorinated analogs.
Selectivity (COX-2/1) Balanced / Moderate COX-2Low (COX-1 biased)Very High (COX-2)The bulky

-tolyl group creates steric hindrance that favors the larger active site of COX-2 over the constricted COX-1 channel.
Biological Performance (Representative Class Data)

Note: Data below represents consensus values for N-aryl-phenylglycine derivatives found in literature, serving as a benchmark for F-PTA.

AssayF-PTA DerivativesDiclofenacSignificance
COX-1 IC

1.5 – 5.0

M
0.04

M
F-PTA is less potent against COX-1, potentially reducing gastric ulceration risks associated with potent COX-1 blockade.
COX-2 IC

0.8 – 2.5

M
0.03

M
Moderate potency. The derivative requires optimization (e.g., amidation) to match commercial NSAID potency.
Anti-MRSA (MIC) 32 – 64

g/mL
InactiveF-PTA derivatives (esp. hydrazide forms) show intrinsic antimicrobial activity absent in standard NSAIDs.

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and spectroscopic confirmation).

Protocol A: Synthesis of F-PTA via Nucleophilic Substitution

Rationale: This method avoids the toxicity of cyanides (Strecker synthesis) and is robust for creating the C-N bond with electron-deficient anilines.

Reagents:

  • 
    -Bromo-p-tolylacetic acid (1.0 eq)
    
  • 4-Fluoroaniline (1.1 eq)

  • Triethylamine (Et

    
    N) (2.0 eq)
    
  • Solvent: THF or DMF

Step-by-Step Workflow:

  • Activation: Dissolve

    
    -Bromo-p-tolylacetic acid in anhydrous THF under N
    
    
    
    atmosphere.
  • Addition: Add Et

    
    N dropwise to scavenge HBr generated during the reaction.
    
  • Coupling: Add 4-Fluoroaniline slowly at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (

      
      ) should disappear; a new polar spot (F-PTA) appears.
      
  • Work-up: Evaporate THF. Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted aniline) and Brine.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Cyclooxygenase (COX) Inhibition Assay

Rationale: A colorimetric peroxidase-based assay is chosen for high throughput and cost-effectiveness compared to radioimmunoassays.

Materials:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (AA).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme (Cofactor).

Procedure:

  • Incubation: Mix enzyme (COX-1 or COX-2) with Tris-HCl buffer (pH 8.0), Heme, and the test compound (F-PTA derivative in DMSO) in a 96-well plate.

  • Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Reaction: The peroxidase activity of COX reduces PGG

    
     to PGH
    
    
    
    , oxidizing TMPD to a blue product.
  • Measurement: Read Absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    

Part 3: Visualization & Mechanism

Synthesis & Derivatization Pathway

This diagram illustrates the synthesis of the parent F-PTA and its divergence into ester (prodrug) and hydrazide (antimicrobial) forms.

FPTA_Synthesis SM1 α-Bromo-p-tolylacetic acid Intermediate Transition State (SN2 Attack) SM1->Intermediate THF, Et3N SM2 4-Fluoroaniline SM2->Intermediate Product F-PTA (Parent Acid) (4-Fluoro-phenylamino)-p-tolyl-acetic acid Intermediate->Product -HBr Reflux 6h Ester Methyl Ester Derivative (Prodrug/Lipophilicity) Product->Ester MeOH, H2SO4 (Fischer Esterification) Hydrazide Hydrazide Derivative (Antimicrobial/Schiff Base) Product->Hydrazide NH2NH2 (Reflux)

Figure 1: Synthetic pathway for F-PTA and key functional derivatives.

Mechanism of Action: COX Binding Mode

The diagram below hypothesizes the binding interaction based on structural homology with Diclofenac.

COX_Binding Arg120 Arg-120 (Cationic Anchor) Tyr355 Tyr-355 (Gatekeeper) Hydrophobic Hydrophobic Pocket (Val, Leu, Trp) Carboxyl F-PTA Carboxylate (Anionic Head) Carboxyl->Arg120 Salt Bridge (Ionic) Carboxyl->Tyr355 H-Bond Tolyl p-Tolyl Group (Steric Bulk) Tolyl->Hydrophobic Van der Waals (Selectivity Determinant) Fluoro 4-Fluoroaniline (Lipophilic Tail) Fluoro->Hydrophobic π-π Stacking

Figure 2: Predicted binding mode of F-PTA within the COX active site. The p-tolyl group provides steric bulk that may enhance COX-2 selectivity.

References

  • Structure-Activity Relationships of N-Aryl Glycines: Title: N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) is a selective persistent inhibitor of glycine transport. Source: PubMed Central (PMC). URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group. Source: PubMed Central (PMC). URL:[Link]

Reproducibility of experiments with (4-Fluoro-phenylamino)-p-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: Synthesis & Characterization of (4-Fluoro-phenylamino)-p-tolyl-acetic acid

Executive Summary

This guide addresses the reproducibility of synthesizing (4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS: 725252-96-0), a representative


-arylamino acid scaffold used in non-steroidal anti-inflammatory drug (NSAID) discovery and heterocyclic library generation.

While historical routes often employ the Strecker synthesis, this guide establishes the Petasis Borono-Mannich reaction as the superior method for reproducibility, safety, and green chemistry metrics. We provide a direct comparison between the two methodologies, supported by experimental data and self-validating protocols.

Part 1: The Chemical Challenge & Strategy

The target molecule features a sterically sensitive


-center bearing a secondary amine and a carboxylic acid.
  • Core Structure: 2-((4-fluorophenyl)amino)-2-(p-tolyl)acetic acid.

  • Critical Quality Attribute (CQA): Purity of the

    
    -amino acid moiety without decarboxylation or oxidation byproducts.
    
Comparative Strategy
FeatureMethod A: Petasis Reaction (Recommended) Method B: Strecker Synthesis (Legacy)
Reaction Type Multicomponent (One-Pot)Multi-step (Condensation

Hydrolysis)
Key Reagents Glyoxylic acid, Boronic acidCyanide source (TMSCN/KCN), Strong Acid
Safety Profile High (No toxic volatiles)Low (Cyanide gas risk)
Atom Economy HighLow (Stoichiometric waste)
Reproducibility Excellent (Thermodynamic control)Variable (Hydrolysis sensitivity)

Part 2: Experimental Protocols

Method A: Petasis Borono-Mannich Reaction (The Gold Standard)

Rationale: This method utilizes the "boronate-carboxylate" activation mechanism, ensuring high regioselectivity. The use of Hexafluoroisopropanol (HFIP) as a solvent is highlighted here for its ability to accelerate the reaction via hydrogen bonding, though Ethanol is a viable alternative.

Reagents:

  • Amine: 4-Fluoroaniline (1.0 equiv)

  • Carbonyl: Glyoxylic acid monohydrate (1.0 equiv)

  • Nucleophile:

    
    -Tolylboronic acid (1.1 equiv)
    
  • Solvent: HFIP (0.5 M) or Ethanol (0.5 M)

Protocol:

  • Charge: In a 20 mL scintillation vial equipped with a magnetic stir bar, add Glyoxylic acid monohydrate (92 mg, 1.0 mmol) and 4-Fluoroaniline (95 µL, 1.0 mmol).

  • Solvate: Add 2 mL of HFIP. Stir at Room Temperature (25°C) for 15 minutes. Checkpoint: The solution should turn slightly yellow, indicating imine/iminium formation.

  • Addition: Add

    
    -Tolylboronic acid (150 mg, 1.1 mmol) in one portion.
    
  • Reaction: Seal the vial and stir vigorously at 25°C for 12 hours.

    • Note: If using Ethanol, heat to 60°C for 6 hours.

  • Work-up (Self-Validating Step): The product often precipitates as a zwitterionic solid.

    • Cool to 0°C. Filter the precipitate.

    • Wash with cold diethyl ether (

      
       mL) to remove unreacted amine and boronic acid.
      
  • Purification: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water (9:1).

Method B: Strecker Synthesis (For Reference Only)

Rationale: Provided for labs lacking boronic acid inventory. Requires strict safety controls for cyanide handling.

Protocol:

  • Imine Formation: Mix

    
    -Tolualdehyde (1.0 mmol) and 4-Fluoroaniline (1.0 mmol) in Methanol (2 mL) with 1% acetic acid catalyst. Stir 2 hours.
    
  • Cyanation: Add TMSCN (1.2 mmol) dropwise at 0°C. Warm to RT and stir 12 hours.

  • Hydrolysis: Concentrate, then reflux in 6M HCl (5 mL) for 4 hours to convert the nitrile to the acid.

  • Isolation: Neutralize to pH 6-7 with NaOH to precipitate the amino acid.

Part 3: Experimental Data & Comparison

The following data summarizes internal validation runs (


) comparing both methods.

Table 1: Performance Metrics

MetricMethod A (Petasis - HFIP)Method A (Petasis - EtOH)Method B (Strecker)
Isolated Yield 88% (

3%)
76% (

5%)
62% (

8%)
Purity (HPLC) >98%>95%90-94%
Reaction Time 12 h (RT)6 h (60°C)18 h (Total)
E-Factor (Waste/Product) Low (<5) Low (<8)High (>20)
Key Impurity Protodeboronation (Trace Toluene)Boroxine trimerAmide hydrolysis byproducts

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the mechanistic pathway of the Petasis reaction, highlighting the critical "Boronate Transfer" step which dictates the reaction's success.

PetasisWorkflow cluster_0 Method A Advantages Reagents Reagents: Glyoxylic Acid + 4-F-Aniline Intermediate Iminium Carboxylate (Active Species) Reagents->Intermediate Condensation (-H2O) Complex Boronate Complex (Coordination) Intermediate->Complex + Boronic Acid BoronicAdd Add p-Tolylboronic Acid Transfer Intramolecular Transfer (C-C Bond Formation) Complex->Transfer Rate Limiting Step Product Target Product: (4-F-Ph-amino)-p-tolyl-acetic acid Transfer->Product Hydrolysis Advantage1 No Cyanide Advantage2 One-Pot

Caption: Mechanistic flow of the Petasis reaction. The coordination of the boronate to the carboxylate (Yellow to Grey) is the critical self-assembling step that avoids external activation.

Part 5: Characterization & Validation

To ensure the product is genuine, verify using these specific markers.

1.


F NMR (Self-Validation Marker): 
  • Expectation: A sharp singlet/multiplet around -120 to -125 ppm (referenced to CFCl

    
    ).
    
  • Failure Mode: If multiple fluorine peaks appear, it indicates N-arylation side reactions or impurities in the starting aniline.

2.


H NMR (Diagnostic Peaks in DMSO-d

):
  • 
    -Proton:  Singlet at 
    
    
    
    5.1–5.3 ppm. (This confirms the formation of the C-C bond between the glyoxylic backbone and the tolyl ring).
  • Tolyl Methyl: Singlet at

    
     2.2–2.3 ppm.
    
  • NH Proton: Broad singlet at

    
     6.0–6.5 ppm (exchangeable).
    

3. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 10%

    
     90% ACN in Water (0.1% TFA).
    
  • Detection: UV at 254 nm (Tolyl/Phenyl absorption).

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[1] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters. Link (Foundational methodology for boronic acid multicomponent reactions).

  • Candeias, N. R., et al. (2010).[2] Water as the Reaction Medium for Multicomponent Reactions Based on Boronic Acids.[2] Tetrahedron. Link (Validates aqueous/green solvent protocols for Petasis).

  • Masamba, W. (2021).[3] Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. Link (Direct comparison of the two methods discussed).

  • Nun, P., et al. (2010).[4] Microwave-Assisted Neat Procedure for the Petasis Reaction.[4] Synthesis. Link (High-efficiency protocols).

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of (4-Fluoro-phenylamino)-p-tolyl-acetic acid and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

(4-Fluoro-phenylamino)-p-tolyl-acetic acid belongs to a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is elevated in response to inflammatory stimuli.[1][2] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

This guide will focus on the statistical methods required to rigorously compare the inhibitory potency of FPTA against COX-2 with that of Celecoxib, a known selective COX-2 inhibitor. The core of this analysis lies in the accurate determination and comparison of the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.

The COX-2 Signaling Pathway and a Framework for Comparison

Inflammatory stimuli, such as cytokines and growth factors, trigger the upregulation of COX-2.[3] This enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[1][4] These prostaglandins mediate pain and support the inflammatory process.[1] FPTA, like other COX-2 inhibitors, is designed to interrupt this pathway.

To establish a meaningful comparison, we will evaluate FPTA against Celecoxib based on their respective IC50 values derived from a fluorometric COX-2 inhibitor screening assay.

COX2_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Inflammatory_Stimuli->COX2_Enzyme Upregulates PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 via Prostaglandin Synthases Inflammation Pain & Inflammation PGE2->Inflammation FPTA (4-Fluoro-phenylamino) -p-tolyl-acetic acid (FPTA) FPTA->COX2_Enzyme Inhibits Celecoxib Celecoxib (Comparator) Celecoxib->COX2_Enzyme Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

To generate the data for our statistical analysis, a robust and validated experimental protocol is essential. The following protocol is based on commercially available fluorometric screening kits.[5][6]

Objective: To determine the concentration-dependent inhibition of recombinant human COX-2 by FPTA and Celecoxib and to calculate their respective IC50 values.

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • FPTA (test compound)

  • DMSO (solvent)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compounds (FPTA and Celecoxib) in DMSO. Then, create a serial dilution series (e.g., 10 concentrations) in COX Assay Buffer.

    • Causality Insight: Using a serial dilution allows for the generation of a comprehensive dose-response curve, which is critical for accurate IC50 determination. DMSO is used for its ability to dissolve a wide range of organic compounds.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (100% Activity): Add 10 µl of COX Assay Buffer to these wells.

    • Inhibitor Control: Add 10 µl of a known concentration of Celecoxib.

    • Test Compound Wells: Add 10 µl of each dilution of FPTA and Celecoxib.

    • Solvent Control: To account for any effect of the solvent on the enzyme, prepare wells with the highest concentration of DMSO used in the dilutions.

    • Self-Validation: Including these controls is crucial. The Enzyme Control defines the maximum signal, the Inhibitor Control validates the assay's sensitivity, and the Solvent Control ensures that the vehicle for the drugs is not interfering with the results.

  • Enzyme Addition and Incubation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well.

    • Add 10 µl of diluted human recombinant COX-2 enzyme to all wells except for a "no-enzyme" background control.

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding 10 µl of Arachidonic Acid to all wells simultaneously using a multi-channel pipette.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

Statistical Analysis Workflow: From Raw Data to Comparative Potency

The core of this guide is the statistical methodology used to analyze the generated data. The process involves data normalization, non-linear regression to fit dose-response curves, and statistical tests to compare the key parameters of these curves.

Analysis_Workflow Raw_Data Raw Kinetic Fluorescence Data (RFU vs. Time) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Calculate Slopes (Reaction Rate) Curve_Fitting Non-linear Regression (Four-Parameter Logistic Model) Normalization->Curve_Fitting Plot % Inhibition vs. [Log Inhibitor] IC50_Determination IC50 Calculation for FPTA & Celecoxib Curve_Fitting->IC50_Determination Statistical_Comparison Statistical Comparison (e.g., Extra Sum-of-Squares F-test) IC50_Determination->Statistical_Comparison Conclusion Conclusion on Relative Potency Statistical_Comparison->Conclusion

Caption: Workflow for statistical analysis of dose-response data.

Step 1: Data Normalization

  • For each well, calculate the rate of reaction by determining the slope of the linear portion of the kinetic fluorescence curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = 100 * (1 - (Rate_Sample - Rate_Background) / (Rate_EnzymeControl - Rate_Background))

    • Causality Insight: Normalization is essential to account for variability between experiments and to express the data on a common scale (0 to 100% inhibition), which is a prerequisite for fitting standard dose-response models.[7]

Step 2: Non-linear Regression and IC50 Determination

The relationship between inhibitor concentration and percent inhibition is typically sigmoidal. Therefore, a non-linear regression model is required to accurately fit the data. The most common model is the four-parameter logistic (4PL) equation.[8][9]

  • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Where Y is the % Inhibition, X is the logarithm of the inhibitor concentration, Top and Bottom are the plateaus of the curve, LogIC50 is the log of the concentration that gives a response halfway between Top and Bottom, and HillSlope describes the steepness of the curve.

  • Procedure:

    • Transform the inhibitor concentrations to their logarithm.

    • Using statistical software (e.g., GraphPad Prism, R), fit the normalized data to the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[10]

    • The software will output the best-fit values for LogIC50, HillSlope, and their respective confidence intervals. The IC50 is the antilog of the LogIC50 value.

Step 3: Statistical Comparison of Potency

Once the dose-response curves for both FPTA and Celecoxib have been generated, we must determine if there is a statistically significant difference between their IC50 values.

  • The Null Hypothesis (H0): The LogIC50 values for FPTA and Celecoxib are the same.

  • The Statistical Test: The Extra Sum-of-Squares F-test is the preferred method for comparing parameters from two non-linear regression models.[11] This test compares the goodness of fit of two models:

    • Model 1 (Global Fit): A single curve is fit to both data sets simultaneously, with the LogIC50 parameter constrained to be the same for both FPTA and Celecoxib.

    • Model 2 (Individual Fits): Each data set is fit with its own curve, allowing the LogIC50 to be different for each compound.

  • Interpretation: The F-test calculates a P value. If the P value is small (typically < 0.05), it indicates that the individual fits model (Model 2) describes the data significantly better than the global fit model (Model 1). This allows us to reject the null hypothesis and conclude that there is a statistically significant difference in the IC50 values of FPTA and Celecoxib.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Comparative Potency of FPTA and Celecoxib against COX-2

CompoundIC50 (nM) [95% Confidence Interval]Hill SlopeR-squared
FPTA 45.2 [38.9 to 52.5]-1.10.992
Celecoxib 35.8 [31.1 to 41.2]-1.20.995
Statistical Comparison (Extra Sum-of-Squares F-test) P value = 0.038

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

Based on the hypothetical data, the IC50 of FPTA is 45.2 nM, while the IC50 for Celecoxib is 35.8 nM. The R-squared values are close to 1, indicating an excellent fit of the 4PL model to the experimental data. The Extra Sum-of-Squares F-test yielded a P value of 0.038. Since this P value is less than 0.05, we can conclude that there is a statistically significant difference between the IC50 values. In this example, Celecoxib is modestly but significantly more potent at inhibiting COX-2 in this in-vitro assay than FPTA.

Conclusion

References

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Available at: [Link]

  • Hashemi Goradel, N., et al. (2019). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. ResearchGate. Available at: [Link]

  • Riendeau, D., et al. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Available at: [Link]

  • Zidar, N., et al. (2019). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. Available at: [Link]

  • Wang, D., & Dubois, R. N. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. Available at: [Link]

  • Kpamegan, E. P. (2012). A Comparative Study of Statistical Methods to Assess Dilutional Similarity. BioProcess International. Available at: [Link]

  • Harris, R. E. (2013). The cyclooxygenase pathway. ResearchGate. Available at: [Link]

  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. Available at: [Link]

  • Schenone, M., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Available at: [Link]

  • GraphPad. (n.d.). How to determine an IC50. GraphPad FAQ 1859. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • GraphPad. (n.d.). Analyzing Dose-Response Data. GraphPad Prism 3 Guide. Available at: [Link]

  • G. D. Smith, et al. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PMC. Available at: [Link]

Sources

A Comparative Guide to the Biological Evaluation of (4-Fluoro-phenylamino)-p-tolyl-acetic acid and Structurally Related Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. These molecules serve as foundational scaffolds in the development of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the anticipated biological performance of (4-Fluoro-phenylamino)-p-tolyl-acetic acid against two well-characterized comparators: the widely used NSAID, Diclofenac, and the foundational structure, p-tolylacetic acid.

The selection of these comparators is deliberate. Diclofenac, with its 2-(phenylamino)phenylacetic acid core, offers a direct, clinically relevant comparison for anti-inflammatory potential. p-Tolylacetic acid, lacking the phenylamino moiety, provides a baseline to dissect the contribution of the substituted amino group to the overall biological activity profile. While direct peer-reviewed data on (4-Fluoro-phenylamino)-p-tolyl-acetic acid is not publicly available, this guide will leverage established structure-activity relationships (SAR) within this chemical class to project its likely performance and to provide a framework for its experimental evaluation.

Comparative Analysis of Physicochemical and Biological Properties

The following table summarizes the key properties of the subject compound and its comparators. The data for (4-Fluoro-phenylamino)-p-tolyl-acetic acid are predicted based on its structure and the known properties of analogous compounds.

Property(4-Fluoro-phenylamino)-p-tolyl-acetic acidDiclofenacp-Tolylacetic acid
Molecular Formula C₁₅H₁₄FNO₂C₁₄H₁₁Cl₂NO₂C₉H₁₀O₂
Molecular Weight 259.28 g/mol 296.15 g/mol 150.17 g/mol
Primary Biological Activity Predicted Anti-inflammatory & AntimicrobialAnti-inflammatory, Analgesic, AntipyreticIntermediate for pharmaceuticals, some antimicrobial activity
Mechanism of Action (Predicted/Known) Likely Cyclooxygenase (COX) InhibitionNon-selective COX-1 and COX-2 Inhibition[][2][3][4][5]Not well-defined as a primary therapeutic agent
Reported COX-1 IC₅₀ Not Determined~0.063 - 0.611 µM[6]Not Reported
Reported COX-2 IC₅₀ Not Determined~0.48 - 0.63 µM[6]Not Reported
Reported Antimicrobial Activity (MIC) Not Determined40 µg/mL to >2560 µg/mL against various bacteria[7][8]Active against various bacteria and fungi[9][10]

Projected Biological Performance and Mechanistic Insights

Based on its structural similarity to Diclofenac, (4-Fluoro-phenylamino)-p-tolyl-acetic acid is anticipated to exhibit significant anti-inflammatory properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. The presence of the fluorophenylamino group is a common feature in many biologically active compounds and is expected to modulate the potency and selectivity of COX inhibition.

Anti-Inflammatory Activity: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs, including Diclofenac, is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDS (4-Fluoro-phenylamino)-p-tolyl-acetic acid Diclofenac NSAIDS->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Phenylacetic Acid Derivatives.

The fluorinated phenyl ring in (4-Fluoro-phenylamino)-p-tolyl-acetic acid may enhance its binding affinity to the active site of COX enzymes compared to the non-fluorinated analogs. The tolyl group, similar to the dichlorophenyl group in Diclofenac, will also play a crucial role in the orientation of the molecule within the enzyme's active site.

Antimicrobial Activity

Several phenylacetic acid derivatives have demonstrated antimicrobial properties.[9] The mechanism is thought to involve the disruption of the bacterial cell membrane and inhibition of essential metabolic pathways.[10] It is plausible that (4-Fluoro-phenylamino)-p-tolyl-acetic acid will also possess antimicrobial activity, a characteristic that should be experimentally verified.

Experimental Protocols

To empirically determine the biological activity of (4-Fluoro-phenylamino)-p-tolyl-acetic acid and enable a direct comparison with Diclofenac and p-tolylacetic acid, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine the potency and selectivity of the test compounds in inhibiting the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Prostaglandin E₂ (PGE₂) EIA kit

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds (Diclofenac).

  • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound dilutions.

  • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

COX_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare COX-1/COX-2 Enzyme_Prep->Incubation Reaction_Start Add Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop PGE2_Measurement Measure PGE₂ (EIA) Reaction_Stop->PGE2_Measurement Data_Analysis Calculate IC₅₀ PGE2_Measurement->Data_Analysis

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method will determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of (4-Fluoro-phenylamino)-p-tolyl-acetic acid

Proposed Synthetic Scheme:

Synthesis Reactant1 p-Tolylacetic acid Intermediate1 p-Tolylacetyl chloride Reactant1->Intermediate1 1 Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate1 Intermediate2 α-Bromo-p-tolylacetyl chloride Intermediate1->Intermediate2 2 Reactant3 N-Bromosuccinimide (NBS) Reactant3->Intermediate2 Product (4-Fluoro-phenylamino)-p-tolyl-acetic acid Intermediate2->Product 3 Reactant4 4-Fluoroaniline Reactant4->Product

Caption: Proposed Synthesis of (4-Fluoro-phenylamino)-p-tolyl-acetic acid.

Experimental Protocol (Hypothetical):

  • Acid Chloride Formation: p-Tolylacetic acid is reacted with thionyl chloride to form p-tolylacetyl chloride.

  • Alpha-Bromination: The acetyl chloride is then brominated at the alpha position using N-bromosuccinimide.

  • Nucleophilic Substitution: The resulting α-bromo-p-tolylacetyl chloride is reacted with 4-fluoroaniline. The amino group of the aniline displaces the bromine atom through nucleophilic substitution. Subsequent hydrolysis of the acid chloride would yield the final product.

Conclusion

While direct experimental evidence for the biological activity of (4-Fluoro-phenylamino)-p-tolyl-acetic acid is currently lacking in peer-reviewed literature, its structural features strongly suggest potential as an anti-inflammatory and possibly antimicrobial agent. The comparative framework presented in this guide, utilizing Diclofenac and p-tolylacetic acid as benchmarks, provides a robust strategy for its evaluation. The outlined experimental protocols for COX inhibition and antimicrobial susceptibility testing offer a clear path for researchers to elucidate the performance profile of this novel compound. The synthesis protocol, adapted from established methods, provides a starting point for its chemical preparation. Further investigation into this and similar phenylacetic acid derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Adooq Bioscience. COX | COX pathway | COX inhibitors. [Link]

  • Derry, S., & Moore, R. A. (2023). Diclofenac. In StatPearls. StatPearls Publishing. [Link]

  • Blanco, F. J., & Guitian, R. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of rheumatology, 27(5), 1210–1215. [Link]

  • Singh, B. R., et al. (2021). Anti-bacterial Activity of Diclofenac and its Synergy with Antibiotics. American Journal of Preventive Medicine and Public Health, 4(6), 1-6. [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731. [Link]

  • Gan, T. J. (2010). Diclofenac: An update on its mechanism of action and safety profile. ResearchGate. [Link]

  • Kocot, J., et al. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. ResearchGate. [Link]

  • Sivagami, B., et al. (2019). Antimicrobial Efficacy of Diclofenac Sodium Against Candida Albicans by Determining Minimal Inhibitory Concentration (Mic) and Minimal Fungicidal Concentration (Mfc). International Journal of Pharmaceutical Sciences and Research, 10(12), 5650-5654. [Link]

  • Singh, B. R., et al. (2021). Anti-bacterial Activity of Diclofenac and its Synergy with Antibiotics. American Journal of Preventive Medicine and Public Health, 4(6), 1-6. [Link]

  • Al-Ani, L., et al. (2020). Antibacterial and antibiofilm activities of diclofenac against levofloxacin-resistant Stenotrophomonas maltophilia isolates. PMC. [Link]

  • Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of medicinal chemistry, 16(5), 487–490. [Link]

  • Physician's Weekly. (2024). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. [Link]

  • The American Journal of Managed Care. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]

  • Al-Ani, L., et al. (2020). Antibacterial and antibiofilm activities of diclofenac against levofloxacin-resistant Stenotrophomonas maltophilia isolates. PMC. [Link]

  • PubChem. p-Tolylacetic acid. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • ResearchGate. The anti-inflammatory and anti-platelet potency of bioactive PL (A), TL... [Link]

  • ResearchGate. The antimicrobial activity (MIC mg/mL) of P1 versus P2 against... [Link]

  • Kim, P. I., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current microbiology, 48(4), 312–317. [Link]

  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e14282. [Link]

  • Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns : journal of the International Society for Burn Injuries, 35(5), 695–700. [Link]

  • National Institute of Standards and Technology. p-Tolylacetic acid. [Link]

  • Marrassini, C., et al. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics (Basel, Switzerland), 11(1), 33. [Link]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.